Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring. The molecular formula of this compound is , and it has a molecular weight of approximately 155.2 g/mol. This compound has garnered interest in various fields of scientific research due to its potential applications in organic synthesis and medicinal chemistry.
Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is classified as a spirocyclic compound, which refers to compounds that contain a spiro junction—a point where two rings are joined through a single atom. This specific compound falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities and usefulness in synthetic chemistry.
The synthesis of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate typically involves cyclization reactions of suitable precursors. One common method includes the reaction of an aziridine derivative with a carboxylic acid or its derivative, followed by cyclization to form the desired spirocyclic structure.
For large-scale production, methods may include continuous flow reactors that enhance reaction efficiency and product yield while maintaining high purity levels through advanced purification techniques.
The structure of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can be represented as follows:
The InChI key for this compound is provided for database searches: InChI=1S/C8H13NO2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3.
Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used, showcasing the versatility of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate in organic synthesis.
The mechanism of action for methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate involves its interaction with biological targets such as enzymes and receptors:
Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate exhibits several notable physical properties:
The chemical properties include:
Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate has various scientific applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5